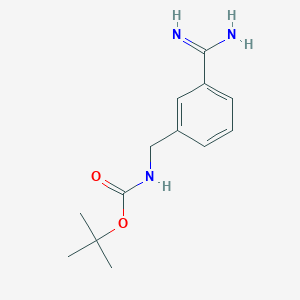

3-Boc-aminomethylbenzamidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-carbamimidoylphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-5-4-6-10(7-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDXXOHVNBRPMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654105 | |

| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-52-3 | |

| Record name | tert-Butyl [(3-carbamimidoylphenyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Boc Aminomethylbenzamidine and Analogues

Precursor Synthesis and Intermediate Transformations for Benzamidine (B55565) Core Formation

The formation of the benzamidine core is a critical step in the synthesis of 3-Boc-aminomethylbenzamidine and its derivatives. A common and effective starting point is the use of nitrile precursors. The Pinner reaction is a classical and widely employed method for converting nitriles into amidines. mdpi.comtandfonline.com This reaction typically involves treating the nitrile with an alcohol in the presence of a strong acid, such as hydrogen chloride, to form an imino ether hydrochloride salt. Subsequent treatment of this intermediate with ammonia (B1221849) or an amine yields the corresponding benzamidine. mdpi.com

For instance, 3-cyanobenzyl bromide can serve as a precursor. The synthesis can proceed through the formation of an intermediate which is then converted to the benzamidine. Another approach involves starting with 3-(aminomethyl)benzonitrile, where the amino group is already present, simplifying the subsequent steps.

The synthesis of N-substituted benzamidines can be achieved through the nucleophilic addition of an amine to a nitrile, often activated by a Lewis acid or other condensing agents. researchgate.net A variety of reagents have been explored for this purpose, including titanium tetrachloride (TiCl4) and tin tetrachloride (SnCl4), which can mediate the reaction between amines and nitriles in moderate to good yields. researchgate.net

A general procedure for the formation of a benzamidine hydrochloride from a benzonitrile (B105546) precursor involves reacting the benzonitrile with ammonium (B1175870) chloride and ammonia in an autoclave at elevated temperature and pressure. chemicalbook.com The resulting product is then extracted and purified. chemicalbook.com

| Precursor | Reagents | Product | Reference |

| Benzonitrile | Ammonium chloride, Ammonia | Benzamidine hydrochloride | chemicalbook.com |

| Nitrile | Alcohol, HCl | Imino ether hydrochloride | mdpi.comtandfonline.com |

| Imino ether hydrochloride | Ammonia/Amine | Benzamidine | mdpi.com |

| Amine, Nitrile | TiCl4 or SnCl4 | N-substituted benzamidine | researchgate.net |

Application of Boc Protection Strategy in Aminomethylbenzamidine Synthesis

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. jkchemical.commasterorganicchemistry.com In the synthesis of this compound, the Boc group is strategically employed to protect the aminomethyl functionality while other chemical transformations are carried out. arkat-usa.orgnih.gov

Regioselective Installation of the tert-Butoxycarbonyl (Boc) Group

The regioselective protection of the aminomethyl group in the presence of the benzamidine moiety is a crucial step. The difference in nucleophilicity between the aliphatic aminomethyl group and the amidine nitrogens allows for selective protection. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jkchemical.commasterorganicchemistry.com

A method for the selective N-Boc protection of aromatic amines in the presence of aliphatic amines has been described, which leverages the pKa difference between the two types of amines. organic-chemistry.org While this specific method is for aromatic versus aliphatic amines, the underlying principle of exploiting differences in reactivity is applicable. For the synthesis of this compound, the more nucleophilic aminomethyl group can be selectively protected under carefully controlled conditions. organic-chemistry.org The reaction is often carried out in a suitable solvent system, such as a mixture of water, methanol, and a base like triethylamine. wordpress.com

Catalysts can also be employed to enhance the efficiency and selectivity of the Boc protection. For example, iodine has been used as a catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions. organic-chemistry.org

Optimized Deprotection Conditions and Aminomethylbenzamidine Isolation

The removal of the Boc protecting group is typically the final step to yield the desired aminomethylbenzamidine. This is commonly achieved under acidic conditions. masterorganicchemistry.com A widely used reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jkchemical.commasterorganicchemistry.comreddit.com The reaction proceeds through the protonation of the carbamate (B1207046) oxygen, leading to the formation of a tert-butyl cation and a carbamic acid, which then decarboxylates to give the free amine. masterorganicchemistry.com

Other acidic conditions can also be employed, such as 4M HCl in 1,4-dioxane. reddit.com The choice of deprotection agent can influence the final salt form of the product. For instance, using HCl will typically yield the hydrochloride salt. reddit.com In some cases, a solvent-free mechanochemical approach using p-toluenesulfonic acid has been shown to be effective for Boc deprotection. scirp.org

The isolation of the final product often involves precipitation from the reaction mixture, followed by filtration and drying. chemicalbook.comscirp.org Purification can be achieved through recrystallization if necessary. chemicalbook.com

| Protection/Deprotection | Reagents | Conditions | Reference |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., TEA) | Solvent (e.g., MeOH/H₂O) | jkchemical.comwordpress.com |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Solvent (e.g., DCM) | jkchemical.commasterorganicchemistry.com |

| Boc Deprotection | 4M HCl in 1,4-dioxane | Solvent (e.g., MeOH) | reddit.com |

| Boc Deprotection | p-Toluenesulfonic acid | Solvent-free, Ball milling | scirp.org |

Advanced Synthetic Approaches for Structural Diversification of Benzamidine Derivatives

The benzamidine scaffold is a key feature in many biologically active compounds, and the ability to synthesize a diverse range of derivatives is of significant interest. researchgate.netacs.org Advanced synthetic methodologies have been developed to introduce various substituents and to control stereochemistry.

Exploration of Novel Reaction Pathways for Substituted Benzamidines

The synthesis of substituted benzamidines can be achieved by starting with appropriately substituted precursors. For example, the synthesis of N-hydroxy-3-(hydroxymethyl)benzamidine can begin with 3-(hydroxymethyl)benzonitrile. smolecule.com Alternatively, functional groups can be introduced at later stages of the synthesis. smolecule.com

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to introduce aryl groups onto bromo-substituted benzoylpyrazoles, where the Boc group acted as a directing functionality and was subsequently removed under the reaction conditions. mdpi.com This highlights the potential for using protecting groups to guide reactions and then be removed in a later step.

The synthesis of fluorinated pyrimidines has been achieved through the cyclization of amidine hydrochlorides with a fluorinated precursor, demonstrating the versatility of amidines in constructing more complex heterocyclic systems. beilstein-journals.org

Stereoselective Synthesis of Chiral Aminomethylbenzamidine Analogues

The synthesis of chiral aminomethylbenzamidine analogues is crucial for exploring the three-dimensional structure-activity relationships of these compounds. acs.orgumich.edu Chiral auxiliaries are often employed to induce stereoselectivity in a reaction. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com

For example, in the synthesis of chiral β-lactams, a chiral auxiliary attached to a bromo amide directed the stereoselective cyclization. beilstein-journals.org Similarly, chiral auxiliaries have been used in the stereoselective α-alkylation of secondary amines. beilstein-journals.org

The stereoselective synthesis of aminodiols, which can serve as chiral catalysts, has been achieved starting from a chiral monoterpene. mdpi.com This involved a sequence of reactions including reductive amination, Boc protection, and dihydroxylation. mdpi.com Such chiral building blocks could potentially be incorporated into the synthesis of chiral aminomethylbenzamidine analogues.

Furthermore, enantioselective heterodimerization has been achieved using chiral phosphoric acid catalysis, leading to the formation of products with high enantioselectivity. rsc.org These advanced stereoselective methods open up possibilities for the synthesis of a wide range of structurally diverse and stereochemically defined benzamidine derivatives. acs.orgumich.edu

Multicomponent Reactions in Benzamidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, represent a highly efficient strategy for generating molecular complexity. researchgate.nettaylorfrancis.com This approach is particularly valuable in medicinal chemistry and drug discovery for creating libraries of structurally diverse compounds. taylorfrancis.combeilstein-journals.org In the context of benzamidine synthesis, MCRs provide convergent and atom-economical routes to a variety of heterocyclic structures.

A notable application of MCRs is the synthesis of pyrimidine (B1678525) derivatives. Researchers have developed a three-component reaction involving benzamidine hydrochloride, various aldehydes, and malonitriles in an aqueous micellar solution to produce 4-aminopyrimidine (B60600) derivatives. frontiersin.org The use of a surfactant was essential, as no product formation was observed without it. frontiersin.org Similarly, substituted pyrimidinones (B12756618) have been synthesized through a base-catalyzed three-component reaction of aromatic aldehydes, ethyl cyanoacetate, and benzamidine under microwave irradiation. beilstein-journals.org This method offers significant advantages over conventional heating, which resulted in a mere 18% yield after 16 hours. beilstein-journals.org Another efficient strategy for pyrimidine synthesis involves the acceptorless dehydrogenative annulation (ADA) of alcohols, catalyzed by Nickel(II)-NNO pincer complexes. acs.org This three-component reaction couples benzamidines, primary alcohols, and 1-phenylethanol, yielding trisubstituted pyrimidines with water and hydrogen gas as the only byproducts. acs.org

The synthesis of imidazole-containing scaffolds also benefits from MCR strategies. A pseudo-three-component synthesis of N-aroylmethylimidazoles has been achieved by reacting two equivalents of an α-haloketone with an amidine hydrochloride, such as benzamidine hydrochloride, under microwave conditions. mdpi.com This approach highlights how steric effects can direct the reaction course to favor the desired N-substituted products. mdpi.com

Furthermore, MCRs have been employed to create more complex fused heterocyclic systems that contain a benzamidine-derived fragment. A Ugi-Mumm-Staudinger sequence, an example of a sophisticated MCR, was used to generate quinazolinones which, upon N-Boc deprotection, rearrange into tautomeric (Z)-benzamidines. nih.gov These intermediates then undergo spontaneous cyclization to afford diastereomeric pyrrolopyrazinoquinazolinones in high yields. nih.gov This demonstrates the power of MCRs to construct intricate molecular architectures from simple starting materials in a telescoped sequence, often requiring only a single final purification step. nih.gov

Interactive Table 1: Examples of Multicomponent Reactions in Benzamidine Analogue Synthesis

| Product Class | Reactants | Catalyst/Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Pyrimidines | Benzamidine hydrochloride, Alcohols | Ni(II)-NNO pincer complex, Cs₂CO₃ | Efficient synthesis of 2,4,6-trisubstituted pyrimidines with yields up to 92%. The reaction is highly atom-economical. | acs.org |

| 4-Aminopyrimidines | Benzamidine hydrochloride, Aldehydes, Malonitriles | Cetyltrimethylammonium bromide (CTAB) micelles, Reflux | Surfactant is crucial for the reaction. A series of derivatives were obtained with good yields. | frontiersin.org |

| Pyrimidinones | Benzamidine, Aromatic aldehydes, Ethyl cyanoacetate | Base-catalyzed, Microwave irradiation | Microwave assistance significantly enhances yield and reduces reaction time compared to conventional heating. | beilstein-journals.org |

| N-Aroylmethyl-imidazoles | α-Haloketone (2 equiv.), Benzamidine hydrochloride | Microwave irradiation | Good yields of N-substituted imidazoles are obtained, with steric effects influencing product ratios. | mdpi.com |

| Pyrrolopyrazino-quinazolinones | Proline derivative, Azido-benzoic acid, Aldehyde, Isocyanide | Ugi-Mumm-Staudinger sequence, N-Boc deprotection | Domino reaction sequence yields complex diastereomeric products in up to 83% overall yield. | nih.gov |

Green Chemistry Principles in Benzamidine Synthetic Routes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comresearchgate.netnih.gov The application of its 12 principles, which include waste prevention, atom economy, use of catalysis, and employment of safer solvents, is crucial for developing sustainable synthetic routes for pharmacologically relevant molecules like benzamidine and its analogues. researchgate.netacs.org

A key principle is the use of catalytic reagents over stoichiometric ones. acs.org Catalysts enhance reaction rates and selectivity, can often be used in small amounts, and can be recycled and reused. acs.orgbeilstein-journals.org A patented method for synthesizing benzamidine derivatives exemplifies this by using an ionic liquid-supported nano-metal catalyst for the hydrogenation reduction of benzamidoxime (B57231). google.com This approach is described as green and efficient, with the catalyst being highly active and recoverable. google.com Similarly, the synthesis of pyrimidines from benzamidine and alcohols utilizes a recyclable nickel(II) pincer complex as a catalyst, minimizing waste. acs.org

Atom economy, which maximizes the incorporation of all reactant materials into the final product, is another core concept. acs.org MCRs, as discussed in the previous section, are inherently atom-economical. beilstein-journals.org The nickel-catalyzed synthesis of pyrimidines is a prime example, producing only water and hydrogen as byproducts, thus achieving a high atom economy. acs.org

The reduction or elimination of hazardous solvents is a major focus of green synthesis. chemmethod.com Many reactions are being developed in alternative, benign media like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. chemmethod.comimist.ma The MCR synthesis of 4-aminopyrimidines from benzamidine was successfully carried out in an aqueous micellar solution, avoiding volatile organic solvents. frontiersin.org The synthesis of certain triazole derivatives, another class of nitrogen-containing heterocycles, has been achieved in polyethylene glycol, which serves as a recyclable medium. mdpi.com Another green approach involves performing reactions neat (solvent-free), often with microwave or mechanical energy input, which can reduce waste and energy consumption. imist.mamdpi.com For instance, a solvent-free rearrangement reaction to produce benzilic acid has been reported as a greener alternative to methods using organic solvents. researchgate.net

Minimizing derivatization steps, such as the use of protecting groups, is the eighth principle of green chemistry because such steps require additional reagents and generate waste. acs.org While the "Boc" group in this compound is a protecting group, green chemistry encourages the development of synthetic routes that can selectively modify a molecule without the need for protection and deprotection steps, for instance by using highly specific enzymatic catalysts. acs.org A green synthesis of N-Boc-3-amino-1-propanol highlights the use of a recyclable copper nanoparticle catalyst in a solvent-free, room temperature reaction, which presents a greener method for this specific protection step compared to traditional methods. uestc.edu.cn

Interactive Table 2: Application of Green Chemistry Principles in Benzamidine Analogue Synthesis

| Green Chemistry Principle | Application in Benzamidine/Analogue Synthesis | Example | Reference(s) |

|---|---|---|---|

| Catalysis | Use of recoverable and reusable catalysts to replace stoichiometric reagents. | An ionic liquid-supported nano-metal catalyst used for the reduction of benzamidoxime to benzamidine. | google.com |

| Atom Economy | Designing reactions where the maximum number of reactant atoms are incorporated into the product. | Three-component synthesis of pyrimidines from benzamidine and alcohols, producing only H₂O and H₂ as byproducts. | acs.orgacs.org |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, benign alternatives, or conducting reactions solvent-free. | MCR synthesis of 4-aminopyrimidines in an aqueous micellar solution. | frontiersin.org |

| Energy Efficiency | Using energy-efficient methods like microwave irradiation or ambient temperature reactions. | Microwave-assisted synthesis of pyrimidinones significantly reduces reaction time and energy input compared to conventional heating. | beilstein-journals.org |

| Reduce Derivatives | Avoiding or minimizing the use of protecting groups to reduce reaction steps and waste. | While not eliminating the Boc group, a greener synthesis of a Boc-protected amino alcohol uses a recyclable catalyst under solvent-free conditions. | acs.orguestc.edu.cn |

Rigorous Analytical Characterization of 3 Boc Aminomethylbenzamidine and Derivatives

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. For 3-Boc-aminomethylbenzamidine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its chemical architecture.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butoxycarbonyl (Boc) group would exhibit a characteristic singlet for its nine equivalent protons. The protons of the benzyl (B1604629) group would appear in the aromatic region of the spectrum, and the methylene (B1212753) protons would also have a characteristic chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the various carbons of the benzamidine (B55565) moiety.

A representative, though not specific to this exact molecule, ¹³C NMR analysis of a Boc-protected amine would show characteristic peaks for the carbamate (B1207046) group. d-nb.info Similarly, ¹H NMR spectra of Boc-protected amino acids provide expected regions for proton signals. uni-regensburg.de

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.8 | m | 4H | Ar-H |

| ~4.3 | d | 2H | -CH₂-NHBoc |

| ~1.4 | s | 9H | -C(CH₃)₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=N |

| ~156 | C=O (Boc) |

| ~128-140 | Ar-C |

| ~80 | -C(CH₃)₃ |

| ~45 | -CH₂- |

| ~28 | -C(CH₃)₃ |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the molecule's vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds.

Key expected vibrational frequencies would include the N-H stretch of the amidine and carbamate groups, the strong carbonyl (C=O) stretch of the Boc protecting group, and various C-H stretches from the aromatic and aliphatic parts of the molecule. The presence of a strong absorption around 1700 cm⁻¹ is a key indicator of the carbonyl group in the Boc moiety. nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3500 | N-H stretch (amidine, carbamate) |

| ~3000 | C-H stretch (aromatic, aliphatic) |

| ~1700 | C=O stretch (Boc carbamate) |

| ~1650 | C=N stretch (amidine) |

| ~1600 | C=C stretch (aromatic) |

| ~1250, ~1160 | C-O stretch (carbamate) |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is a common method. The mass spectrum would show the molecular ion peak [M+H]⁺, confirming the molecular weight of the compound.

Furthermore, fragmentation analysis can provide structural confirmation. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (B52900) or the entire Boc group. googleapis.com

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 250.16 | [M+H]⁺ (Calculated for C₁₃H₂₀N₃O₂) |

| 194.12 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |

| 150.10 | [M+H - Boc]⁺ (Loss of Boc group) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. nih.govdiva-portal.org The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Preparative chromatography can be used for the isolation and purification of the compound on a larger scale. google.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

Pharmacological and Biological Research Applications of 3 Boc Aminomethylbenzamidine Derivatives

Serine Protease Inhibition Profile and Specificity

Derivatives of benzamidine (B55565) are recognized as competitive inhibitors of various serine proteases. The positively charged amidine group mimics the side chains of arginine and lysine (B10760008), which are the natural substrates for many of these enzymes, allowing the inhibitors to bind to the active site. While specific inhibitory data for derivatives of 3-Boc-aminomethylbenzamidine are not extensively detailed in publicly available literature, the broader class of benzamidine derivatives has demonstrated significant inhibitory activity against several key serine proteases.

Trypsin-like serine proteases cleave peptide bonds following arginine or lysine residues and are involved in processes ranging from digestion to blood coagulation. Benzamidine and its derivatives are classic inhibitors of trypsin. The affinity of these inhibitors can be significantly influenced by the nature of the substituents on the benzamidine ring. For instance, a study on various benzamidine derivatives revealed that their affinities for trypsin and human mast cell tryptase are closely correlated. Another study highlighted that amides of Nα-substituted 3-amidinophenylalanine are potent inhibitors of trypsin.

Table 1: Inhibitory Activity of Selected Benzamidine Derivatives against Trypsin-like Serine Proteases Note: Data for specific this compound derivatives are not available in the cited sources. The table presents data for other benzamidine derivatives to illustrate the potential inhibitory profiles.

| Compound | Target Protease | Inhibition Constant (Ki) |

| 4-Amidinophenylpyruvic acid | Trypsin | Correlation with tryptase inhibition noted |

| Amides of Nα-substituted 3-amidinophenylalanine | Trypsin | Potent inhibitors |

Human mast cell tryptase is a serine protease released from mast cells during allergic and inflammatory responses. It is considered a key mediator in asthma and other allergic conditions. The benzamidine functionality has been identified as a potent charged group in the design of tryptase inhibitors. Structure-activity relationship studies on a series of benzamidine derivatives have been conducted to develop potent and selective inhibitors. One study found that 4-amidinophenylpyruvic acid exhibited a striking inhibitory activity with a Ki of 0.71 μmol/L. Bis-benzamidines have also been identified as inhibitors of tryptase with Ki values in the micromolar range.

Table 2: Inhibitory Activity of Selected Benzamidine Derivatives against Human Mast Cell Tryptase Note: Data for specific this compound derivatives are not available in the cited sources. The table presents data for other benzamidine derivatives to illustrate the potential inhibitory profiles.

| Compound | Inhibition Constant (Ki) |

| 4-Amidinophenylpyruvic acid | 0.71 μmol/L |

| Bis-benzamidines | Micromolar range |

Several key enzymes in the blood coagulation cascade are trypsin-like serine proteases, making them attractive targets for anticoagulant drugs. Benzamidine derivatives have been explored as inhibitors of these factors.

Factor VIIa: The inhibition of Factor VIIa (FVIIa) is a potential strategy for the development of antithrombotic agents. While specific data on this compound derivatives is scarce, research on other heterocyclic compounds has aimed at replacing the highly basic amidine group to improve selectivity and pharmacokinetic properties.

Thrombin: Thrombin is a central enzyme in coagulation, converting fibrinogen to fibrin (B1330869). Amides of Nα-substituted 3-amidinophenylalanine have been shown to be potent inhibitors of thrombin. The inhibitory activity is influenced by the specific substitutions on the benzamidine scaffold.

Plasmin: Plasmin is the primary enzyme responsible for the breakdown of fibrin clots. Amides of Nα-substituted 3-amidinophenylalanine also demonstrate inhibitory activity against plasmin.

Factor Xa: Factor Xa (FXa) is another critical enzyme in the coagulation cascade. Nα-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine have been identified as potent inhibitors of bovine FXa, with Ki values near 0.5 μmol/L. In contrast, their inhibition of thrombin was weaker, with Ki values around 50 μmol/L, suggesting a degree of selectivity.

Table 3: Inhibitory Activity of Selected Benzamidine Derivatives against Blood Coagulation Factors Note: Data for specific this compound derivatives are not available in the cited sources. The table presents data for other benzamidine derivatives to illustrate the potential inhibitory profiles.

| Compound/Derivative Class | Target Factor | Inhibition Constant (Ki) |

| Nα-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine | Bovine Factor Xa | ~0.5 μmol/L |

| Nα-arylsulfonylamino-acylated derivatives of 3-amidinophenylalanine | Thrombin | ~50 μmol/L |

| Amides of Nα-substituted 3-amidinophenylalanine | Thrombin | Potent inhibitors |

| Amides of Nα-substituted 3-amidinophenylalanine | Plasmin | Potent inhibitors |

Acrosin is a serine protease located in the acrosome of sperm and plays a crucial role in fertilization by aiding sperm penetration of the zona pellucida. Benzamidine derivatives have been evaluated for their ability to inhibit acrosin, with potential applications in contraception. A study of 52 benzamidine derivatives found that all were more potent than the parent benzamidine (Ki = 4.0 x 10⁻⁶ M). One derivative, α-(4-amidino-2,6-diiodophenoxy)-3-nitrotoluene, showed outstanding potency with a Ki value of 4.5 x 10⁻⁸ M. Another study noted that substituents with electron-donating properties and small aliphatic residues tend to increase the inhibitory activity of benzamidine against boar acrosin.

Urokinase-type plasminogen activator (uPA) is a serine protease involved in tissue remodeling, cell migration, and tumor invasion through the conversion of plasminogen to plasmin. Elevated levels of uPA are associated with cancer metastasis, making it a target for anticancer therapies. While specific inhibitors for uPA are sought, general serine protease inhibitors like benzamidine derivatives can show activity against this enzyme. For example, a selective uPA inhibitor, UK122, demonstrated an IC50 of 0.2 μM for uPA, with much lower activity against other proteases like plasmin, thrombin, and trypsin (all IC50 >100 μM).

Antimicrobial Activities and Mechanisms of Action

The growing challenge of antimicrobial resistance has spurred the search for novel antibacterial agents. Benzamidine derivatives have emerged as a class of compounds with potential antimicrobial properties.

A study on novel benzamidine analogues (NBA) demonstrated significant antimicrobial activity against pathogens that trigger periodontitis. These synthesized compounds, which included imino bases of benzamidine, exhibited minimum inhibitory concentration (MIC) values ranging from 31.25 to 125 µg/mL against a panel of tested pathogens. The mechanism of action for many antimicrobial peptides and their mimics involves interaction with and disruption of the bacterial cell membrane. The cationic nature of the benzamidine moiety could facilitate interaction with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell death. However, other intracellular targets cannot be ruled out.

Another study on sulfonyl piperidine (B6355638) carboxamide derivatives prepared from N-Boc-piperidine-3-carboxylic acid showed moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. While not directly derivatives of this compound, this highlights the potential for Boc-protected precursors in the synthesis of antimicrobial compounds.

Table 4: Antimicrobial Activity of Novel Benzamidine Analogues (NBA) Note: Data for specific this compound derivatives are not available in the cited sources. The table presents data for other benzamidine derivatives to illustrate potential antimicrobial activity.

| Pathogen | MIC Range (µg/mL) |

| Periodontitis-triggering pathogens | 31.25 - 125 |

Efficacy Against Oral Pathogens (e.g., Porphyromonas gingivalis, Escherichia coli)

Derivatives of benzamidine have shown considerable efficacy against key oral pathogens implicated in periodontal disease.

Porphyromonas gingivalis : This gram-negative anaerobe is a major pathogen in chronic periodontitis. Novel benzamidine analogues, including ester and hydrazide derivatives, have demonstrated significant growth inhibition against P. gingivalis. Studies have reported Minimum Inhibitory Concentration (MIC) values for certain derivatives to be as low as 62.5 µg/mL. The mechanism of action is believed to involve the inhibition of gingipains, which are arginine-specific cysteine proteinases and major virulence factors for P. gingivalis. Beyond direct enzyme inhibition, some benzamidine derivatives also interact with the heat-shock protein GroEL, contributing to their bacteriostatic effects.

Escherichia coli : While the primary focus has been on oral pathogens, the antimicrobial spectrum of benzamidine derivatives extends to other bacteria like E. coli. Certain novel heterocyclic derivatives of benzamidine have shown significant inhibitory potential against E. coli. For instance, some benzimidazole (B57391)–thiazinone derivatives demonstrated moderate activity, with MIC values ranging from 512 µg/mL to 1024 µg/mL.

Table 1: Antimicrobial Activity of Benzamidine Derivatives Against Oral Pathogens

| Compound Type | Pathogen | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Novel Benzamidine Analogues (Ester, Hydrazide) | Porphyromonas gingivalis | MIC | 62.5 µg/mL | , |

| Imino Bases of Benzamidine | Porphyromonas gingivalis | MIC | 31.25 - 125 µg/mL | |

| Heterocyclic Benzamidine Derivatives | Escherichia coli | MIC | 512 - 1024 µg/mL | |

| 2-Aminobenzamide (B116534) Derivatives | Escherichia coli | Inhibition Zone | Moderate to Good |

Potential as Novel Antibiotics in Periodontitis Treatment

The demonstrated efficacy of benzamidine derivatives against P. gingivalis positions them as promising candidates for new antibiotics in periodontitis treatment. Periodontal disease (PD) is a complex polymicrobial condition that leads to the destruction of tooth-supporting tissues. The rising antibiotic resistance of periodontal pathogens, such as P. gingivalis, necessitates the development of alternative therapeutic strategies.

Benzamidine-based compounds offer an attractive alternative by targeting key virulence factors of P. gingivalis, namely gingipains. By inhibiting these proteases, the derivatives can neutralize the pathogen's ability to cause tissue damage and evade the host immune system. This targeted approach could reduce the risk of resistance development associated with broad-spectrum antibiotics. Furthermore, studies have shown that newly synthesized benzamidine analogues exhibit significant antimicrobial activity against pathogens that trigger periodontitis while showing minimal cytotoxicity against human cells, supporting their potential for safe application in treatment.

Antimalarial Activity

The search for new antimalarial drugs is critical due to the emergence of resistance to current therapies. The benzimidazole scaffold, which is structurally related to benzamidine, has been a focus of this research, with numerous derivatives showing potent antiplasmodial activity.

Research has shown that 2-phenyl-1H-benzimidazole derivatives can exhibit potent in vitro activity against Plasmodium falciparum, with IC50 values for the most effective compounds ranging from 18 nM to 1.30 µM. Structure-activity relationship studies indicate that modifications to various parts of the benzimidazole molecule can significantly impact its antimalarial efficacy. For instance, certain substitutions on the benzimidazole rings are preferred for enhanced activity. Some of these compounds are thought to act through mechanisms other than the inhibition of hemozoin biocrystallization, which is the target of traditional antimalarials like chloroquine. This suggests a novel mode of action that could be effective against resistant parasite strains.

Table 2: Antimalarial Activity of Benzimidazole Derivatives

| Compound Class | Parasite Strain | Activity Metric | Result Range | Reference(s) |

|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole derivatives | P. falciparum | IC50 | 18 nM - 1.30 µM | |

| Pyrido[1,2-a]benzimidazole derivatives | P. falciparum | IC50 | Submicromolar | |

| N-1 substituted benzimidazole derivatives | P. falciparum | IC50 | 6.4 nM - 1.5 µM | |

| Benzimidazole-5-carboxamide derivatives | P. falciparum | % Inhibition of β-hematin formation | 74.19% - 86.49% |

Anti-inflammatory Effects of Related Benzamidine Scaffolds

The benzamidine and related benzimidazole scaffolds have emerged as promising pharmacophores for designing novel analgesic and anti-inflammatory agents. These compounds have been shown to target key enzymes and pathways involved in the inflammatory response.

The anti-inflammatory mechanism of some benzimidazole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in inflammation and pain. In addition to COX enzymes, these derivatives have been investigated for their effects on other therapeutic targets associated with inflammation, such as aldose reductase and phospholipase A2. Studies on substituted benzamides have also reported anti-inflammatory properties, with some compounds showing preferential inhibition of COX-1 without causing the gastric damage typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). The ability of these scaffolds to modulate multiple targets in the inflammatory cascade suggests their potential for developing more effective and safer anti-inflammatory drugs.

Other Emerging Biological Activities

The versatility of the benzamidine and benzimidazole structures has led to the exploration of their efficacy in other therapeutic areas. Research has revealed a broad range of biological activities, highlighting their potential beyond antimicrobial and anti-inflammatory applications.

Antiproliferative and Anticancer Activity : Certain thienylbenzamidine derivatives have demonstrated potent anticancer activity against a wide range of cancer cell lines, with median growth inhibition (GI50) values below 2 µM. Leukemia and renal cancer cell lines were found to be particularly responsive.

Antibacterial Agents : Beyond oral pathogens, various benzamide (B126) derivatives have been synthesized and evaluated as broader antibacterial agents. For instance, a series of PC190723 derivatives showed good activity against several Gram-positive bacteria, including Staphylococcus aureus. Other studies on 2-aminobenzamide derivatives also reported moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity : The benzimidazole scaffold is a core component of established antifungal drugs. Newer research continues to explore novel derivatives, with some 2-aminobenzamide compounds showing excellent antifungal activity against strains like Aspergillus fumigatus, even more potent than the standard drug Clotrimazole.

These emerging activities underscore the significant potential of the benzamidine scaffold as a "privileged structure" in drug discovery, capable of yielding compounds with diverse and potent pharmacological effects.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Boc Aminomethylbenzamidine Analogues

Substituent Effects on Benzamidine (B55565) Core Activity and Selectivity

The benzamidine core serves as a crucial pharmacophore for interacting with the active sites of various enzymes, particularly serine proteases. The activity and selectivity of these inhibitors are profoundly influenced by the nature and position of substituents on the aromatic ring.

Research into a series of substituted benzamidines against human serine proteases like trypsin, thrombin, plasmin, and complement C1s has demonstrated that the binding interactions are highly enzyme-specific. nih.gov For plasmin and C1s, both the hydrophobicity of the substituent and its capacity for electron donation were found to be significant factors in determining binding affinity. nih.gov In contrast, the interaction with thrombin was primarily governed by the hydrophobicity of the substituent alone. nih.gov The binding profile for trypsin proved to be more complex, with dependencies on molar refractivity and molecular weight. nih.gov

Further studies have corroborated these findings, showing that altering the substituent group on the benzamidine ring can lead to a wide range of inhibition constants, potentially due to modified hydrophobic and charge-charge interactions between the inhibitor and the target enzyme. nih.goviu.edu For instance, the introduction of polar substituents can be detrimental to enzymatic and cellular activity, suggesting that maintaining a degree of hydrophobicity is often essential for effective binding within the typically nonpolar active site pockets of enzymes. acs.org These findings underscore the principle that targeted modifications to the benzamidine core are a critical strategy for fine-tuning both the potency and the selectivity of an inhibitor for a specific enzyme target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. archivepp.com This approach is instrumental in predicting the inhibitory potential of novel benzamidine analogues, thereby streamlining the drug discovery process. nih.govnih.gov

In the context of benzamidine derivatives, QSAR studies have been successfully employed to correlate the inhibition constants (Ki) with various physicochemical properties of the substituents. nih.gov These properties, known as molecular descriptors, can include parameters like hydrophobicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity). nih.govnih.gov A QSAR model is developed using a "training set" of compounds with known biological activities. nih.gov Once validated, this model can be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. nih.gov

For example, a QSAR analysis of benzamidine inhibitors against several serine proteases revealed that hydrophobicity and electron-donating properties were key predictors of activity for plasmin and C1s. nih.gov Such models provide an effective tool for designing new compounds with potentially increased activity and for understanding the key structural features that govern molecular recognition at the target site. archivepp.com

Ligand-Target Binding Interactions: Insights from Molecular Docking and Dynamics

Understanding the precise interactions between a ligand and its target protein at the atomic level is fundamental to rational drug design. Computational methods such as molecular docking and molecular dynamics simulations provide invaluable insights into these binding events for benzamidine-based inhibitors.

Molecular docking simulations can predict the preferred orientation of a benzamidine analogue within the enzyme's active site, a process often referred to as active site topography probing. Benzamidine is known to act as a reversible inhibitor by binding to the active site of enzymes like plasmin. nih.govnih.gov The positively charged amidinium group typically anchors the inhibitor in the S1 specificity pocket of serine proteases, which often features a negatively charged residue like aspartate.

By systematically modifying the substituents on the benzamidine core and observing the resulting changes in binding affinity and docked conformation, researchers can map the contours and chemical nature of the active site. For instance, studies have shown that certain cations on inhibitor scaffolds can insert themselves deep into an enzyme cavity, facilitating favorable interactions with the active site. acs.org Computer modeling has also revealed the importance of direct interactions between specific substituents and the enzyme surface, which can explain deviations from generalized QSAR predictions. nih.gov

The stability of the ligand-target complex is determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic contacts. The amidinium group of the benzamidine core is a key player in forming strong, charge-assisted hydrogen bonds with residues in the S1 pocket of serine proteases.

Beyond this primary anchor, the substituents on the aromatic ring dictate additional interactions that contribute to both affinity and selectivity. Hydrophobicity has been identified as a critical factor for the binding of benzamidine derivatives to thrombin, plasmin, and C1s. nih.gov Altering these substituents directly modulates the hydrophobic interactions between the inhibitor and the enzyme. nih.goviu.edu Modeling studies have shown that linker regions in more complex benzamidine derivatives often engage in hydrophobic interactions within specific regions of the enzyme's binding cavity, further stabilizing the complex. acs.org

Rational Design Strategies for Enhanced Potency and Specificity

Rational design leverages structural and mechanistic information to create inhibitors with improved therapeutic profiles. nih.govrug.nl This process often involves an iterative cycle of computational modeling, chemical synthesis, and in vitro evaluation to optimize lead compounds. chemrxiv.org

A key strategy in the rational design of benzamidine inhibitors is to modify the core structure to achieve greater specificity for the target enzyme over other related proteins, thereby minimizing potential off-target effects. For example, in the development of factor Xa inhibitors, the benzamidine moiety was used as a starting point, but subsequent modifications, including its replacement with other groups, were explored to enhance properties like oral bioavailability. researchgate.net

Structure-based design, which utilizes the 3D structure of the target protein, is a powerful tool. By visualizing the docked pose of a lead compound like a 3-Boc-aminomethylbenzamidine analogue, designers can identify opportunities to introduce new functional groups that can form additional favorable interactions with the protein, thereby enhancing potency. This targeted approach accelerates the development of highly potent and selective inhibitors. chemrxiv.org

Multivalency Approaches in Benzamidine Inhibitor Design

Multivalency is an advanced design strategy that involves linking multiple inhibitor moieties onto a common scaffold to achieve stronger and more selective enzyme inhibition. nih.gov This approach has been successfully applied to benzamidine-based inhibitors, primarily targeting the serine protease plasmin. nih.gov

The core principle is that multivalent inhibitors can benefit from "statistical rebinding," where a higher local concentration of the inhibitor is maintained in the vicinity of the enzyme. nih.goviu.edu Studies involving mono-valent, bi-valent, and tri-valent benzamidine molecules have systematically explored the effects of valency and the length of the linker connecting the inhibitor units. nih.govnih.gov

The findings consistently show that higher valency and shorter linker lengths lead to stronger inhibition. nih.goviu.edu For example, pentamidine, a bivalent inhibitor with a short linker, and Tri-AMB, a trivalent inhibitor, were found to be the most potent inhibitors in one study, with significantly lower inhibition constants (Ki) compared to their monovalent counterparts. nih.govnih.gov Longer linkers can introduce an entropic penalty and reduce the effective local concentration, resulting in weaker inhibition. nih.gov This research demonstrates that modulating valency and linker length is a powerful method for designing multivalent inhibitors with desired inhibitory activity. nih.gov

| Compound | Valency | Linker Type | Inhibition Constant (Ki) in µM | Reference |

|---|---|---|---|---|

| AMB | Monovalent | N/A | - | nih.gov |

| Pentamidine | Bivalent | Short | 2.1 ± 0.8 | nih.govnih.gov |

| Tri-AMB | Trivalent | Short | 3.9 ± 1.7 | nih.govnih.gov |

| Bis-dPEG2-AMB | Bivalent | dPEG2 | - | nih.gov |

| Bis-dPEG5-AMB | Bivalent | dPEG5 | - | nih.gov |

| Bis-dPEG13-AMB | Bivalent | dPEG13 | - | nih.gov |

| Bis-dPEG25-AMB | Bivalent | dPEG25 | - | nih.gov |

Computational Chemistry and in Silico Methodologies in Benzamidine Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For the broader class of benzamidines, these techniques have been employed to investigate their interactions with various biological targets, particularly serine proteases. synhet.com For instance, molecular dynamics simulations have been used to explore the binding and unbinding mechanisms of benzamidine (B55565) ligands to proteins like trypsin, revealing key electrostatic interactions and identifying intermediate states in the binding process.

Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods also play a crucial role in providing a more detailed description of receptor-ligand interactions. mdpi.com These approaches are particularly useful for understanding enzymatic reactions and for accurately parameterizing force fields for molecular dynamics simulations. mdpi.com However, no specific studies applying these molecular modeling or simulation techniques directly to 3-Boc-aminomethylbenzamidine could be identified.

De Novo Drug Design Approaches

De novo drug design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. This approach is particularly valuable when existing scaffolds show limitations. While de novo design has been applied to develop novel antimicrobial peptides and other therapeutic agents, there is no evidence in the scientific literature of its specific application to design or optimize molecules based on the this compound scaffold. nih.govnih.gov The general principles of de novo design, which involve building molecules atom-by-atom or fragment-by-fragment within the constraints of a receptor's binding site, have not been documented in the context of this particular compound.

Predictive ADME/Tox Profiling for Benzamidine Derivatives

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling is a critical component of modern drug discovery, allowing for the early-stage computational assessment of a compound's pharmacokinetic and safety properties. cell4pharma.comnih.gov Numerous in silico models and web-based tools are available to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. mdpi.com

Studies on various N-phenylbenzamides and other derivatives have utilized these predictive tools to evaluate their drug-likeness. mdpi.com For example, predictions can indicate a compound's potential volume of distribution, suggesting whether it is likely to concentrate in plasma or tissue. mdpi.com While these methodologies are well-established for the broader class of benzamidine and benzamide (B126) derivatives, no specific predictive ADME/Tox data for this compound has been published. Such a profile would be essential for assessing its potential as a viable drug candidate.

Future Perspectives and Research Trajectories for Aminomethylbenzamidine Compounds

Development of Next-Generation Benzamidine-Based Therapeutics

The development of new drugs based on the benzamidine (B55565) framework is a promising area of research. Scientists are working on creating new versions of these compounds that are more effective and have fewer side effects. This involves making precise changes to their chemical structure to improve how well they bind to their targets in the body and how they are processed. A key goal is to design molecules that are highly selective for their intended target, which can help to reduce unwanted effects.

Exploration of Novel Therapeutic Targets for Benzamidine Scaffolds

While benzamidine derivatives have been traditionally investigated for their interactions with enzymes like serine proteases, there is a growing interest in exploring new biological targets for these compounds. The unique structural features of the benzamidine moiety, including its ability to participate in hydrogen bonding and electrostatic interactions, make it an attractive candidate for targeting a wider range of proteins involved in disease. High-throughput screening and computational modeling are being employed to identify novel protein targets for which benzamidine-based inhibitors could be developed, potentially leading to treatments for a broader spectrum of diseases.

Innovative Synthetic Strategies for Complex Benzamidine Architectures

Advances in organic synthesis are enabling the creation of more complex and diverse benzamidine derivatives. Modern synthetic methods allow for the precise construction of intricate molecular architectures, incorporating the benzamidine scaffold into larger and more structurally sophisticated molecules. These innovative strategies are crucial for generating libraries of diverse compounds for biological screening and for optimizing the properties of lead compounds. The development of more efficient and versatile synthetic routes will be a key driver of progress in the field of benzamidine-based drug discovery.

Integration of Artificial Intelligence and Machine Learning in Benzamidine Drug Discovery

Addressing Challenges in Benzamidine Research and Development (e.g., Stability, Bioavailability Enhancement)

Despite their therapeutic promise, benzamidine derivatives can present challenges related to their physicochemical properties, such as metabolic stability and oral bioavailability. Future research will need to focus on strategies to overcome these limitations. This includes the use of prodrug approaches, where the benzamidine moiety is temporarily modified to improve its absorption and distribution in the body, as well as the development of novel drug delivery systems. Enhancing the "drug-like" properties of these compounds will be critical for their successful translation from the laboratory to the clinic.

Q & A

Q. What are the key structural and physicochemical properties of 3-Boc-aminomethylbenzamidine relevant to its use in synthetic chemistry?

The compound has the molecular formula C₁₇H₂₉N₃O₃ and a molecular weight of 323.44 g/mol . Its Boc (tert-butoxycarbonyl) protecting group enhances solubility in organic solvents and stabilizes the amine moiety during multi-step syntheses. Researchers should prioritize characterizing its melting point, solubility in common solvents (e.g., DMF, THF), and stability under acidic/basic conditions to optimize reaction protocols.

Q. What are established synthetic routes for this compound, and what are common intermediates?

A typical route involves Boc protection of aminomethylbenzamidine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. For example, analogous benzamide syntheses employ intermediates such as 3-amino-N-(sec-butyl)benzamide (PubChem CID: 135565631) and utilize coupling reagents like HATU or EDCI for amide bond formation . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid premature deprotection.

Q. Which analytical techniques are critical for confirming the purity and identity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) in ethyl acetate/hexane systems are recommended. Predicted collision cross-section (CCS) values from computational models can aid in LC-MS data interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for Boc-protected benzamidine derivatives across studies?

Discrepancies often arise from variations in catalysts, solvent purity, or moisture levels. Systematic optimization studies using design of experiments (DoE) frameworks can isolate critical factors. For instance, a 2025 study on analogous Boc-protected amines demonstrated that anhydrous DMF improved yields by 15% compared to wet solvents . Cross-validate findings with kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) to identify rate-limiting steps.

Q. What strategies are effective for enhancing the stability of this compound in aqueous reaction systems?

The Boc group is susceptible to hydrolysis under acidic conditions. To mitigate this, use buffered aqueous systems (pH 7–8) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to limit water exposure. Alternatively, replace traditional Boc protection with more hydrolytically stable groups (e.g., Fmoc) if downstream deprotection is feasible .

Q. How can structure-activity relationship (SAR) studies leverage this compound to design bioactive molecules?

The compound’s amidine group can act as a hydrogen-bond donor, making it a scaffold for protease inhibitors or receptor antagonists. For SAR, systematically modify substituents on the benzamidine core and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Computational docking (e.g., AutoDock Vina) can predict binding poses to guide synthesis .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining reproducibility?

Scale-up requires transitioning from batch to flow chemistry to improve heat/mass transfer. A 2024 study on similar Boc-protected amines achieved 90% yield reproducibility at the 1 kg scale using continuous flow reactors with residence time <10 minutes . Monitor critical quality attributes (CQAs) like particle size distribution and crystallinity via powder X-ray diffraction (PXRD).

Methodological Considerations

- Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading) and minimize trial counts .

- Data Validation : Cross-check spectral data with databases (e.g., PubChem, Reaxys) to resolve ambiguities in peak assignments .

- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., Boc₂O is a lachrymator) and document waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.